Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside

Description

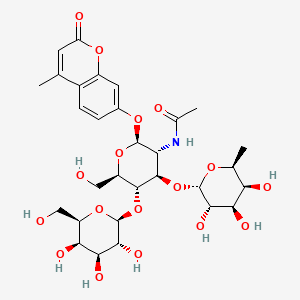

Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside (Lex-4MU) is a fluorogenic glycoconjugate with the structure α-L-Fuc-(1→3)-[β-D-Gal-(1→4)]-β-D-GlcNAc-O-4-methylumbelliferyl. Its 4-methylumbelliferyl (4MU) group enables sensitive fluorescence detection in enzymatic assays, particularly for glycosidases like α-fucosidases and β-galactosidases . Lex-4MU is widely used to study glycosylation pathways, lysosomal storage disorders, and carbohydrate-protein interactions due to its stability and distinct fluorescence properties .

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO17/c1-10-6-18(35)44-15-7-13(4-5-14(10)15)43-28-19(31-12(3)34)27(48-29-24(40)22(38)20(36)11(2)42-29)26(17(9-33)46-28)47-30-25(41)23(39)21(37)16(8-32)45-30/h4-7,11,16-17,19-30,32-33,36-41H,8-9H2,1-3H3,(H,31,34)/t11-,16+,17+,19+,20+,21-,22+,23-,24-,25+,26+,27+,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUZBLNDARHJPS-FIVSWNKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC4=CC5=C(C=C4)C(=CC(=O)O5)C)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857929 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxy-alpha-L-galactopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

687.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-57-0 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxy-alpha-L-galactopyranosyl-(1->3)-[beta-D-galactopyranosyl-(1->4)]-2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Peracetyl Sugar Donors and Lewis Acid Catalysis

The foundational chemical approach employs peracetylated sugars as glycosyl donors, leveraging boron trifluoride etherate (BF₃·Et₂O) and organic bases like triethylamine or pyridine in dichloromethane or 1,2-dichloroethane. For Lewis X trisaccharide, the protocol involves:

-

Glycosylation of 4-methylumbelliferone (4-MU) : The acceptor 4-MU reacts with peracetyl-β-D-glucopyranosyl donor under BF₃·Et₂O catalysis at room temperature or elevated temperatures (40–60°C).

-

Sequential Deprotection : Acidic or basic conditions remove acetyl groups, yielding the final glycoside.

A representative synthesis of 4-methylumbelliferyl-β-D-glucopyranoside achieved 93% yield under optimized conditions. However, stereoselectivity challenges arise during fucose α(1-3) linkage formation, necessitating precise control of donor reactivity and protecting groups.

Table 1: Key Reaction Parameters for Chemical Synthesis

Enzymatic One-Pot Multienzyme Systems

GDP-Fucose Generation and Fucosyltransferase Utilization

Enzymatic methods bypass sugar nucleotide isolation by combining:

-

L-Fucokinase/GDP-fucose pyrophosphorylase (FKP) : Converts L-fucose, ATP, and GTP to GDP-Fuc.

-

Inorganic pyrophosphatase (PpA) : Drives equilibrium by degrading pyrophosphate.

-

α1-3-Fucosyltransferase (Hp1–3FTΔ66) : Transfers fucose to Galβ1-4GlcNAc-4-MU.

Reactions proceed at 37°C for 4–24 hours, with TLC monitoring (EtOAc:MeOH:H₂O = 10:5:1). This system achieves >80% conversion for Lewis X trisaccharide, avoiding costly GDP-Fuc purchases.

Table 2: Enzymatic Reaction Components and Concentrations

| Component | Concentration | Role |

|---|---|---|

| L-Fucose | 15 mM | Fucose source for GDP-Fuc |

| ATP/GTP | 15 mM each | Nucleotide donors |

| MnCl₂ | 10 mM | Cofactor for fucosyltransferase |

| Galβ1-4GlcNAc-4-MU | 10 mM | Acceptor substrate |

Hybrid Chemical-Enzymatic Approaches

Chemoenzymatic Fucose Analog Incorporation

To probe Lewis X’s biological roles, analogues replace N-acetylglucosamine (GlcNAc) with glucose or fucose with rhamnose. For example:

-

GlcNAc → Glucose Replacement : A methyl lactoside acceptor undergoes α-rhamnosylation using perbenzylated β-thiophenyl rhamnoside, yielding α-L-Rhap-(1→3)-[β-D-Galp-(1→4)]-D-Glcp-4-MU.

-

Dual Replacement (GlcNAc/Glc + Fuc/Rham) : Armed β-thiophenyl donors enable anomerically pure trisaccharides after deprotection.

These analogues retain binding affinity for anti-Lewis X antibodies, confirming structural tolerance at the reducing end.

Purification and Characterization

Reversed-Phase HPLC for Trisaccharide Isolation

Protected trisaccharide intermediates are purified using C18 columns with acetonitrile/water gradients, achieving >95% purity. Final deprotected products exhibit:

-

HRMS (ESI) : m/z 703.2451 [M+Na]⁺ (calculated for C₃₀H₄₀O₁₇Na⁺: 703.2455).

-

¹H NMR : Characteristic anomeric protons at δ 5.32 (Fuc H-1, α-linkage) and δ 4.51 (GlcNAc H-1, β-linkage).

Applications and Methodological Implications

Chemical Reactions Analysis

Types of Reactions: Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The glycosidic bonds can be cleaved and substituted with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Acidic or basic conditions can facilitate the cleavage and substitution of glycosidic bonds

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biochemical Properties

Lewis X Trisaccharide is a fucosylated trisaccharide that serves as a ligand for P- and E-selectins. These selectins are cell adhesion molecules that play crucial roles in the inflammatory response and cancer metastasis. The ability of Lewis X to bind to these selectins makes it a valuable tool in studying cell-cell interactions, particularly in the context of leukocyte trafficking and tumor biology .

Enzymatic Assays

The compound is frequently utilized in enzymatic assays to measure the activity of glycosidases. For instance, one unit of enzyme can release 1 µmole of fucose from Lewis X Trisaccharide at pH 5.0 and 37 °C per minute. This property allows researchers to assess enzyme kinetics and substrate specificity .

Table 1: Enzymatic Activity of Lewis X Trisaccharide

| Enzyme Type | Activity Measurement | Conditions |

|---|---|---|

| Glycosidase | 1 µmole fucose/min | pH 5.0, 37 °C |

| Sialidase | Hydrolysis of sLe x/CD15s | Varies by substrate |

Cancer Research

Lewis X has been implicated as a tumor marker due to its expression patterns in various cancers. The upregulation of Lewis X on tumor cells can enhance their metastatic potential by facilitating interactions with endothelial cells through selectin binding. Studies have shown that targeting Lewis X can disrupt these interactions, potentially inhibiting tumor progression .

Inflammation Studies

The role of Lewis X in mediating inflammation is significant, as it participates in the adhesion of leukocytes to endothelial cells during inflammatory responses. This has led to investigations into its potential as an anti-inflammatory agent, where modulation of Lewis X expression could influence leukocyte recruitment and activation .

Synthesis and Chemical Applications

Recent advancements in glycosylation techniques have enabled the efficient synthesis of Lewis X Trisaccharide derivatives, enhancing its utility in chemical biology. For example, novel glycosylation methods have been developed that allow for the straightforward assembly of complex glycosides, including those containing Lewis X structures .

Table 2: Synthetic Approaches for Lewis X Derivatives

| Methodology | Description | Yield (%) |

|---|---|---|

| Lewis Acid-Catalyzed Glycosylation | Utilizes strain-release mechanisms for synthesis | Up to 86% |

| Enzymatic Synthesis | Biocatalyzed reactions using specific glycosidases | Variable |

Case Study 1: Role in Myeloid Cell Differentiation

A study demonstrated that modulation of Lewis X expression influences myeloid cell differentiation and adhesion properties. The findings indicated that the conversion from sLe x/CD15s to Le x/CD15 was critical for proper immune function, highlighting the importance of glycan modifications in cellular processes .

Case Study 2: Targeting Selectins in Cancer Therapy

Research has explored the therapeutic potential of targeting selectin-Lewis X interactions as a strategy to inhibit cancer metastasis. By blocking these interactions, it may be possible to reduce the spread of cancer cells through the bloodstream .

Mechanism of Action

Molecular Targets and Pathways: The primary molecular targets of Lewis X Trisaccharide, 4-Methylumbelliferyl Glycoside are selectins, which are cell adhesion molecules. The compound binds to the carbohydrate recognition domain of selectins, thereby inhibiting their interaction with natural ligands. This can modulate cell-cell adhesion processes and has potential therapeutic applications in inflammatory diseases and cancer .

Comparison with Similar Compounds

Monosaccharide-Substituted Analogues

- Glucose/Rhamnose Analogues: Substituting N-acetylglucosamine (GlcNAc) with glucose and fucose with rhamnose abolishes binding to anti-Lex antibodies (e.g., SH1 mAb). Competitive ELISA studies show that replacing the non-reducing galactose with glucose (Lex analogue2) eliminates cross-reactivity, highlighting the necessity of galactose for antibody recognition . Key Finding: The galactose residue at the non-reducing end is critical for maintaining antigenic specificity .

- 4"-Modified Analogues: Modifications at the 4"-position of galactose (e.g., 4"-deoxy, 4"-methyloxy, 4"-chloro, 4"-fluoro) disrupt interactions with antibodies.

Functional Group Variants

- Methyl Glycoside (Lex-OMe): Lex-OMe (CAS 176106-81-3) lacks the 4MU group, making it unsuitable for fluorescence-based assays. However, it serves as a soluble antigen in binding studies and can be conjugated to carrier proteins for immunogenicity tests . Application: Used in NMR and X-ray studies to elucidate Lex conformation in protein complexes .

Sulfated Derivatives :

3′-Sulphated Lewis X methyl glycoside enhances binding to selectins (e.g., L-selectin), which mediate leukocyte adhesion during inflammation. Sulfation introduces negative charges, mimicking natural sulfated glycan epitopes involved in immune responses .

Sialyl Lewis X (sLeX)

sLeX adds α2,3-sialic acid to the galactose residue of Lex. This modification increases affinity for E-selectin and P-selectin, making sLeX a key player in cancer metastasis and inflammation.

Lewis Y (LeY) and Lewis B (LeB)

- Lewis Y (LeY) : A tumor-associated antigen with an additional fucose residue (α1,2-linked to galactose). LeY shows minimal cross-reactivity with Lex-specific antibodies but shares structural motifs with Lex, complicating differentiation in mass spectrometry (MS/MS) .

- Lewis B (LeB): A blood group antigen with a type 1 lactosamine core (Galβ1→3GlcNAc). Unlike Lex (type 2 core: Galβ1→4GlcNAc), LeB is recognized by anti-blood group antibodies, demonstrating how minor structural differences dictate biological specificity .

Functional and Analytical Comparisons

Binding Affinity Studies

- MGL1 Lectin Binding : Lex trisaccharide binds to macrophage galactose-type lectin 1 (MGL1) with higher affinity (Kd = 1.2 mM) than α-methylgalactose (Kd = 3.5 mM), as shown by isothermal calorimetry. This underscores the importance of the trisaccharide’s multivalent interactions .

- Selectin Interactions: Sulfated Lex derivatives (e.g., 3′-sulphated Lex) bind selectins 10-fold more strongly than non-sulfated Lex, mimicking natural sulfated epitopes in inflammation .

Detection Methods

- Fluorescence Assays: Lex-4MU’s 4MU group allows detection at nanomolar concentrations, unlike non-fluorescent variants like Lex-OMe or sLeX, which require secondary labels .

- Mass Spectrometry : Lex, sLeX, and LeY generate similar MS/MS fragments (e.g., m/z 646), but trisaccharide-level analysis distinguishes them based on linkage-specific ions (e.g., m/z 1021 for sLeX) .

Data Tables

Table 1: Structural and Functional Comparison of Lex Derivatives

Biological Activity

Lewis X trisaccharide (Le^x) is a fucosylated carbohydrate that plays a critical role in various biological processes, including cell adhesion and immune response. The compound 4-Methylumbelliferyl Glycoside (4-MUG) is a fluorogenic substrate commonly used in enzymatic assays to study glycosidases. This article explores the biological activity of Lewis X trisaccharide, particularly its interactions with selectins and its implications in cancer biology, as well as the synthesis and applications of 4-Methylumbelliferyl Glycoside.

Chemical Structure and Properties

- Lewis X Trisaccharide : Composed of β-D-Galactose, α-L-Fucose, and D-GlcNAc, it is represented as:

- 4-Methylumbelliferyl Glycoside : A fluorogenic compound that releases the fluorescent molecule 4-methylumbelliferone upon hydrolysis by glycosidases.

Interaction with Selectins

Lewis X trisaccharide is known to function as a ligand for P- and E-selectins, which are crucial for leukocyte rolling and adhesion during inflammation. The binding of Le^x to selectins facilitates the recruitment of immune cells to sites of inflammation or injury.

- Mechanism : The interaction between Le^x and selectins involves specific binding that is essential for the extravasation of leukocytes from the bloodstream into tissues. This process is mediated by a series of molecular interactions that include glycan-glycan recognition and conformational changes in selectin proteins .

Role in Cancer Biology

Lewis X trisaccharide has been implicated in cancer progression, particularly in colorectal and liver cancers. Its expression levels can correlate with tumor aggressiveness and metastasis.

- Case Studies :

- A study indicated that elevated levels of Le^x are associated with poor prognosis in colorectal cancer patients. The presence of Le^x on tumor cells enhances their ability to evade immune detection and promotes metastatic spread .

- Another investigation revealed that antibodies targeting Le^x could inhibit tumor growth in animal models, suggesting its potential as a therapeutic target .

Synthesis of Lewis X Trisaccharide

The synthesis of Lewis X trisaccharide can be achieved through various glycosylation techniques. Recent advancements have introduced efficient methods for synthesizing O-, N-, and S-glycosides, facilitating access to complex glycans like Le^x.

Applications of 4-Methylumbelliferyl Glycoside

4-Methylumbelliferyl Glycoside serves as a valuable tool in biochemical assays for measuring glycosidase activity. Its fluorogenic properties allow for sensitive detection and quantification of enzymatic reactions involving carbohydrates.

- Usage : Commonly used in assays to study the activity of glycosidases involved in carbohydrate metabolism and in the development of carbohydrate-based drugs.

Q & A

Q. What are the standard synthetic strategies for Lewis X trisaccharide and its derivatives?

The synthesis of Lewis X trisaccharide typically employs sequential glycosylation steps. Two primary strategies are:

- Galactosylation followed by fucosylation : An N-acetylglucosamine (GlcNAc) acceptor is first galactosylated at the O-4 position using a galactosyl donor (e.g., trichloroacetimidate derivatives), followed by fucosylation at O-3 .

- Fucosylation prior to galactosylation : Alternative routes involve fucosylating a lactosamine derivative before introducing galactose, though this method is less common due to steric challenges . Protecting group strategies (e.g., benzylidene, benzoyl) are critical to ensure regioselectivity. Yield optimization often requires tuning glycosyl donor reactivity (e.g., 4-F galactosyl donors exhibit higher reactivity than 4-Cl derivatives) .

Q. How is the structural conformation of Lewis X trisaccharide analyzed in solution?

Conformational analysis combines NMR spectroscopy and molecular dynamics (MD) simulations :

- NMR : Nuclear Overhauser effects (NOEs) and coupling constants (e.g., ) reveal stacked conformations of the trisaccharide, where the galactose and fucose residues interact via hydrophobic packing .

- MD simulations : Using force fields like GLYCAM, simulations at 300 K for 10 ns show stable conformations with root-mean-square deviations (RMSD) <0.2 Å, highlighting rigidity due to fucose-galactose stacking .

Q. What enzymatic assays utilize 4-Methylumbelliferyl (4-MU) glycosides for detecting glycosidase activity?

4-MU glycosides are fluorogenic substrates for glycosidase profiling:

- Protocol : Incubate enzymes (e.g., α-fucosidase, β-galactosidase) with 4-MU-linked substrates (e.g., 4-MU-α-L-fucopyranoside) in DMSO. Hydrolysis releases fluorescent 4-MU, quantified via fluorescence spectroscopy (ex: 360 nm, em: 450 nm) .

- Applications : Used in high-throughput screens for insect gut enzymes or soil microbial activity, with sensitivity down to nM concentrations .

Advanced Research Questions

Q. How do modifications at the O-4 position of galactose affect antibody binding and cross-reactivity?

Substitutions at O-4 (e.g., 4-deoxyfluoro, 4-methoxy) disrupt key hydrogen bonds and hydrophobic interactions critical for antibody recognition:

- Competitive ELISA : Analogues like 4”-deoxyfluoro-Lex show >90% reduced binding to anti-Lex monoclonal antibodies (e.g., SH1) compared to native Lex, even at 1 mM concentrations .

- Structural rationale : Loss of the O-4 hydroxyl eliminates water-mediated hydrogen bonds with antibody residues (e.g., Tyr-34, Asp-100), as shown by MD simulations .

Q. How can contradictory binding data in Lex-protein interactions be resolved methodologically?

Contradictions arise from competing enthalpic (H-bonding) and entropic (solvent displacement) contributions:

Q. What chemoenzymatic strategies enable scalable synthesis of Lex derivatives with modified fucose residues?

Chemoenzymatic approaches combine chemical synthesis of fucose analogs (e.g., C-5 substituted derivatives) with enzymatic transfer using fucosyltransferases:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.